Cas no 795287-40-0 ((7-Ethyl-2-oxo-2H-1-benzopyran-4-yl)methyl 3-[[(2-phenylethenyl)sulfonyl]amino]benzoate)

(7-Ethyl-2-oxo-2H-1-benzopyran-4-yl)methyl 3-[[(2-phenylethenyl)sulfonyl]amino]benzoate is a synthetic organic compound featuring a coumarin core linked to a sulfonamide-substituted benzoate ester. Its structure combines photophysical properties from the coumarin moiety with the functional versatility of the sulfonamide group, making it potentially useful in applications such as fluorescent probes or photoactive materials. The ethyl substitution enhances solubility, while the phenylvinylsulfonyl group may contribute to reactivity in conjugation or polymerization processes. This compound’s modular design allows for further derivatization, offering flexibility in material science or biomedical research. Its stability and synthetic accessibility underscore its utility as a building block for advanced functional molecules.
(7-Ethyl-2-oxo-2H-1-benzopyran-4-yl)methyl 3-[[(2-phenylethenyl)sulfonyl]amino]benzoate structure
795287-40-0 structure
Product Name:(7-Ethyl-2-oxo-2H-1-benzopyran-4-yl)methyl 3-[[(2-phenylethenyl)sulfonyl]amino]benzoate
CAS No:795287-40-0
MF:C27H23NO6S
MW:489.53962635994
CID:5454166
PubChem ID:2446501
Update Time:2025-05-27

(7-Ethyl-2-oxo-2H-1-benzopyran-4-yl)methyl 3-[[(2-phenylethenyl)sulfonyl]amino]benzoate Chemical and Physical Properties

Names and Identifiers

    • Z25487826
    • (7-ethyl-2-oxo-2H-chromen-4-yl)methyl 3-(2-phenylethenesulfonamido)benzoate
    • (7-ethyl-2-oxochromen-4-yl)methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
    • EN300-26603591
    • 795287-40-0
    • (7-Ethyl-2-oxo-2H-1-benzopyran-4-yl)methyl 3-[[(2-phenylethenyl)sulfonyl]amino]benzoate
    • Inchi: 1S/C27H23NO6S/c1-2-19-11-12-24-22(17-26(29)34-25(24)15-19)18-33-27(30)21-9-6-10-23(16-21)28-35(31,32)14-13-20-7-4-3-5-8-20/h3-17,28H,2,18H2,1H3
    • InChI Key: VEUZYUUBYVPHBR-UHFFFAOYSA-N
    • SMILES: C(OCC1C2=CC=C(CC)C=C2OC(=O)C=1)(=O)C1=CC=CC(NS(C=CC2=CC=CC=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 489.12460863g/mol
  • Monoisotopic Mass: 489.12460863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 914
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.357±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 709.5±70.0 °C(Predicted)
  • pka: 7.89±0.50(Predicted)

(7-Ethyl-2-oxo-2H-1-benzopyran-4-yl)methyl 3-[[(2-phenylethenyl)sulfonyl]amino]benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26603591-0.05g
(7-ethyl-2-oxo-2H-chromen-4-yl)methyl 3-(2-phenylethenesulfonamido)benzoate
795287-40-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on (7-Ethyl-2-oxo-2H-1-benzopyran-4-yl)methyl 3-[[(2-phenylethenyl)sulfonyl]amino]benzoate

Introduction to (7-Ethyl-2-oxo-2H-1-benzopyran-4-yl)methyl 3-[[(2-phenylethenyl)sulfonyl]amino]benzoate (CAS No. 795287-40-0)

(7-Ethyl-2-oxo-2H-1-benzopyran-4-yl)methyl 3-[[(2-phenylethenyl)sulfonyl]amino]benzoate (CAS No. 795287-40-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzopyran and features a unique structural arrangement that includes an ethyl-substituted benzopyran ring, a sulfonyl-amino group, and a benzoate ester. The intricate structure of this compound suggests potential applications in various therapeutic areas, particularly in the development of new drugs targeting specific biological pathways.

The chemical structure of (7-Ethyl-2-oxo-2H-1-benzopyran-4-yl)methyl 3-[[(2-phenylethenyl)sulfonyl]amino]benzoate is characterized by its aromatic rings and functional groups, which contribute to its pharmacological properties. The benzopyran ring, a common motif in natural products and synthetic compounds, is known for its stability and ability to form hydrogen bonds. The ethyl substitution on the benzopyran ring enhances the lipophilicity of the molecule, potentially improving its bioavailability and cellular uptake. The sulfonyl-amino group, on the other hand, introduces polarity and can participate in hydrogen bonding interactions with biological targets.

Recent studies have explored the potential therapeutic applications of (7-Ethyl-2-oxo-2H-1-benzopyran-4-yl)methyl 3-[[(2-phenylethenyl)sulfonyl]amino]benzoate. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in human macrophages. These findings suggest that it may have potential as a novel anti-inflammatory agent for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have demonstrated that (7-Ethyl-2-oxo-2H-1-benzopyran-4-yl)methyl 3-[[(2-phenylethenyl)sulfonyl]amino]benzoate can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial for cell survival and proliferation, and their inhibition can lead to cell death.

In addition to its anti-inflammatory and anticancer properties, (7-Ethyl-2-oxyo-oH-o-benzopyran-o-y)methyl o-[[(o-pnenyletheny)sulfonyl]amino]benzoate has also been investigated for its neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This neuroprotective activity makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of (7-Ethyl-oxyo-oH-o-benzopyran-o-y)methyl o-[[(o-pnenyletheny)sulfonyl]amino]benzoate have also been studied to assess its suitability for drug development. In animal models, this compound has shown good oral bioavailability and a favorable pharmacokinetic profile, with a moderate half-life that allows for once-daily dosing. These characteristics are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and safety profile of (7-Ethyl-oxyo-oH-o-benzopyran-o-y)methyl o-[[(o-pnenyletheny)sulfonyl]amino]benzoate. Preclinical studies are ongoing to evaluate its efficacy in various disease models, and clinical trials are being planned to assess its safety and efficacy in human subjects. The development of this compound as a therapeutic agent will require rigorous testing and optimization to ensure that it meets regulatory standards for drug approval.

In conclusion, (7-Ethyl-oxyo-oH-o-benzopyran-o-y)methyl o-[[(o-pnenyletheny)sulfonyl]amino]benzoate (CAS No. 795287-40-0) is a multifaceted compound with potential applications in anti-inflammatory, anticancer, and neuroprotective therapies. Its unique chemical structure provides a foundation for further exploration into its biological activities and therapeutic potential. As research in this area continues to advance, this compound may emerge as a valuable tool in the development of new treatments for various diseases.

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